molecular formula C15H12N2O5 B5107352 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide

Cat. No.: B5107352
M. Wt: 300.27 g/mol
InChI Key: SZAAZVDFICHPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07462149 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, particularly in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Mode of Action

This compound interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its levels. The compound’s interaction with the enzyme and the resulting changes in acetylcholine levels can have significant effects on nerve function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter. By inhibiting cholinesterase, the compound affects this pathway by preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.

Result of Action

The primary molecular effect of this compound is the inhibition of the cholinesterase enzyme, leading to increased levels of acetylcholine . This can have various cellular effects, depending on the specific cells and tissues involved. For example, in neurons, increased acetylcholine levels can affect nerve signal transmission.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(10-2-1-3-12(8-10)17(19)20)16-11-4-5-13-14(9-11)22-7-6-21-13/h1-5,8-9H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAAZVDFICHPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.